6-bromo-2-chloro-4-fluoro-1,3-benzoxazole
Description
Significance of Polyhalogenated Heterocyclic Systems in Contemporary Organic Chemistry
Polyhalogenated heterocyclic compounds, which feature multiple halogen atoms such as fluorine, chlorine, bromine, and iodine, are of paramount importance in modern organic chemistry. researchgate.net The presence of halogens significantly influences the electronic properties, lipophilicity, and metabolic stability of a molecule, making these systems highly valuable in the design of new materials and therapeutic agents. nih.govmdpi.com The specific type and position of the halogen atoms can fine-tune the reactivity of the heterocyclic core, enabling selective chemical transformations and the construction of complex molecular frameworks. nih.gov This tailored reactivity is a cornerstone of contemporary drug discovery and materials science. nih.gov
The 1,3-Benzoxazole Core as a Privileged Structure for Chemical Exploration
The 1,3-benzoxazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.comresearchgate.net This designation stems from its prevalence in a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. jocpr.comresearchgate.netnih.gov The benzoxazole (B165842) core is relatively stable and provides a rigid framework that can be strategically functionalized at various positions to modulate its interaction with biological targets. globalresearchonline.net Its ability to act as a bioisostere for other functional groups further enhances its utility in the design of novel bioactive molecules. jocpr.com
Overview of Research Paradigms and Methodologies Applied to Halogenated Benzoxazoles
The investigation of halogenated benzoxazoles employs a range of modern research methodologies. Synthetic strategies often involve the cyclization of appropriately substituted 2-aminophenols with various reagents. organic-chemistry.orgnih.gov The introduction of halogen atoms can be achieved either by starting with halogenated precursors or by direct halogenation of the benzoxazole core. researchgate.net Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for the structural elucidation and characterization of these compounds. numberanalytics.comipb.ptresearchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the reactivity, stability, and spectroscopic properties of these molecules, guiding synthetic efforts and providing deeper insights into their chemical behavior. numberanalytics.com High-throughput screening and parallel synthesis are also employed to rapidly explore the chemical space around the benzoxazole scaffold for various applications. numberanalytics.commdpi.com
Physicochemical Properties of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole
While detailed experimental data for this specific compound is not widely published, its fundamental properties can be identified.
| Property | Value | Source |
| IUPAC Name | This compound | researchgate.net |
| CAS Number | 1936266-29-3 | researchgate.net |
| Molecular Formula | C₇H₂BrClFNO | researchgate.net |
| Molecular Weight | 250.45 g/mol | researchgate.net |
| Physical Form | Powder | globalresearchonline.net |
Properties
CAS No. |
1936266-29-3 |
|---|---|
Molecular Formula |
C7H2BrClFNO |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole
Retrosynthetic Analysis of the 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole Framework
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves the disassembly of the benzoxazole (B165842) core and the sequential removal of the halogen substituents.
The C2-chloro substituent can be retrosynthetically disconnected to a 2-hydroxy (or 2-oxo) precursor, the 6-bromo-4-fluoro-2-benzoxazolinone. This is a common and effective strategy for the synthesis of 2-chlorobenzoxazoles. The benzoxazole ring itself is typically formed via the cyclization of a suitably substituted o-aminophenol. This leads to the key precursor, 2-amino-6-bromo-4-fluorophenol.
Further disconnection of the bromine and fluorine atoms from this aminophenol intermediate reveals a more fundamental starting material. The synthesis of this key intermediate can be envisioned from a commercially available fluorinated phenol or aniline derivative, with subsequent regioselective bromination and nitration/reduction steps. This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the subsequent sections.
Development of Novel Synthetic Pathways to this compound
The development of synthetic routes to this compound can be broadly categorized into two strategic approaches: the cyclization of a pre-functionalized precursor that already contains the desired bromine and fluorine atoms, followed by chlorination at the C2 position; or the formation of a simpler benzoxazole core followed by post-cyclization halogenations. The former approach generally offers better control over regioselectivity.
The most convergent and regioselective strategy for the synthesis of this compound involves the cyclization of a pre-functionalized precursor, namely 2-amino-6-bromo-4-fluorophenol. This key intermediate can be synthesized through a multi-step sequence starting from more readily available materials.
One plausible route to 2-amino-6-bromo-4-fluorophenol begins with the bromination of 4-fluorophenol. The hydroxyl group is a strongly activating ortho-, para-director. To achieve bromination at the desired position, careful control of reaction conditions is necessary. Subsequent nitration of the brominated phenol, followed by reduction of the nitro group, would yield the target aminophenol.
Once the 2-amino-6-bromo-4-fluorophenol is obtained, the benzoxazole ring can be constructed. A common method for the formation of the 2-oxo-benzoxazole (benzoxazolone) ring is through reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). This reaction proceeds via the formation of a carbamate intermediate which then undergoes intramolecular cyclization.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-amino-6-bromo-4-fluorophenol | Triphosgene, Et3N, THF, 0 °C to rt | 6-bromo-4-fluoro-2-benzoxazolinone | Not reported |
| 2 | 2-amino-6-bromo-4-fluorophenol | Carbonyldiimidazole (CDI), MeCN, 60 °C, 2 h | 6-bromo-4-fluoro-2-benzoxazolinone | Moderate to Good |
This table presents plausible reaction conditions based on analogous transformations reported in the literature.
While the pre-functionalized precursor approach is often preferred for regiochemical control, post-cyclization halogenation strategies can also be considered. This would involve the synthesis of a simpler benzoxazole, such as 4-fluoro-1,3-benzoxazole, followed by sequential bromination and chlorination. However, controlling the regioselectivity of these halogenation steps can be challenging.
The direct bromination of a 4-fluorobenzoxazole intermediate at the C6 position would be an electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group, while the oxygen and nitrogen atoms of the oxazole (B20620) ring also influence the electron density of the benzene (B151609) ring. The interplay of these directing effects would need to be carefully considered to achieve selective bromination at the C6 position. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. However, the success of this approach is highly dependent on the substrate and reaction conditions, and may lead to a mixture of isomers.
The introduction of the chlorine atom at the C2 position is most effectively achieved from a 2-benzoxazolinone precursor. The conversion of the 2-oxo group to a 2-chloro group can be accomplished using various chlorinating agents. A widely used method involves heating the benzoxazolinone with phosphorus pentachloride (PCl5) or a mixture of phosphorus oxychloride (POCl3) and PCl5. wikipedia.org This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.
This table illustrates common methodologies for the conversion of benzoxazolinones to 2-chlorobenzoxazoles.
The direct fluorination of a benzoxazole ring at the C4 position is a synthetically challenging transformation. Electrophilic fluorination reagents, such as Selectfluor®, are available but their regioselectivity on a complex heterocyclic system like a substituted benzoxazole is not always predictable. organic-chemistry.org A more reliable approach is to incorporate the fluorine atom into the starting materials, as detailed in the pre-functionalized precursor strategy (Section 2.2.1). An alternative, though less common, approach for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. wikipedia.org This would require the synthesis of a 4-aminobenzoxazole derivative, which could then be diazotized and treated with tetrafluoroboric acid. However, the feasibility and efficiency of this multi-step sequence for the specific target molecule would require experimental validation.
Multi-Component Reactions for Integrated Synthesis
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like this compound from simple precursors in a single operation. These reactions are prized for their high atom economy and step efficiency, minimizing waste and reducing the need for purification of intermediates. organic-chemistry.org For the synthesis of polysubstituted benzoxazoles, an MCR could conceivably involve the condensation of a suitably substituted 2-aminophenol, an aldehyde, and a nucleophile, often facilitated by a catalyst.
Recent research has highlighted the use of mononuclear copper(II) complexes as effective catalysts for MCRs to produce a variety of benzoxazole derivatives under mild conditions. rsc.org A hypothetical MCR route to the target compound could start with 2-amino-3-fluoro-5-bromophenol, a chlorine-containing carbonyl source, and another reactant, streamlined into a one-pot process. The inherent convergence of MCRs allows for the rapid assembly of the benzoxazole core with the desired substitution pattern, representing a significant improvement over traditional linear synthetic routes.
Optimization of Reaction Conditions and Process Efficiencies
Catalyst Systems and Ligand Effects in Halogenation Reactions
The precise installation of halogen atoms at specific positions on the benzoxazole ring is a formidable challenge due to the multiple potential reaction sites. Transition metal-catalyzed C-H halogenation has emerged as a powerful tool to achieve high regioselectivity. researchgate.net For instance, ruthenium (Ru) and rhodium (Rh) catalysts have been employed for the selective halogenation of 2-arylbenzo[d]oxazoles using N-halosuccinimides as the halogen source. researchgate.net
In the context of synthesizing this compound, catalyst and ligand selection is paramount. A palladium (Pd) catalyst, for example, might be used to direct bromination to the C6 position of a 4-fluoro-2-chloro-1,3-benzoxazole intermediate. The choice of ligand can dramatically influence the outcome; for instance, in Suzuki couplings of dihalooxazoles, altering the palladium catalyst and associated ligands can switch the selectivity between the two halogenated positions. nih.govacs.org This catalyst-controlled selectivity is crucial for constructing the specific substitution pattern of the target molecule.
Table 1: Effect of Catalyst Systems on Regioselective Halogenation of a Benzoxazole Precursor This table presents hypothetical data for illustrative purposes.
| Entry | Catalyst | Ligand | Halogenating Agent | Position Selectivity | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | NBS | C6-Bromo | 85 |
| 2 | RuCl₂(PPh₃)₃ | - | NCS | C7-Chloro | 70 |
| 3 | [RhCp*Cl₂]₂ | - | NBS | C7-Bromo | 65 |
Solvent Screening and Reaction Medium Engineering
The choice of solvent can profoundly impact reaction rates, yields, and even the reaction pathway. Solvent properties such as polarity, proticity, and coordinating ability are key considerations. For the synthesis of halogenated benzoxazoles, a range of solvents would typically be screened to find the optimal medium for key steps like cyclization or halogenation.
For example, in the synthesis of aza-flavanone, a related heterocyclic system, the reaction yield showed a marked dependence on the solvent, with ethanol (88% yield) being far superior to DMSO (33% yield) and benzene (trace yield). nih.gov This highlights the importance of solvent-intermediate stabilization. For the synthesis of this compound, dichloromethane (DCM) might be favored for a halogenation step, while a polar aprotic solvent like dimethylformamide (DMF) could be optimal for a copper-catalyzed cyclization. mdpi.com
Table 2: Influence of Solvent on a Hypothetical Cyclization Step This table presents hypothetical data for illustrative purposes.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 9.1 | 75 | 12 |
| 2 | Toluene | 2.4 | 45 | 24 |
| 3 | Acetonitrile (MeCN) | 37.5 | 82 | 8 |
| 4 | Dimethylformamide (DMF) | 36.7 | 90 | 6 |
Temperature and Pressure Influence on Yield and Selectivity
Temperature is a critical parameter that controls the kinetics and thermodynamics of a reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, thus lowering selectivity. For the synthesis of benzoxazoles, reaction temperatures can range from ambient to well over 100°C. Microwave-assisted synthesis, for example, utilizes rapid and uniform heating to significantly reduce reaction times. nih.gov
Pressure is a less commonly varied parameter in laboratory-scale benzoxazole synthesis but can be significant in certain contexts, such as reactions involving gaseous reagents or when trying to influence the equilibrium of a reaction. High-temperature water has been used as a reaction medium for benzimidazole synthesis, where temperature and the resulting autogenous pressure significantly affect reaction rates and yields. researchgate.net For a multi-step synthesis of this compound, each step would require individual temperature optimization to maximize the yield and purity of the intermediate before proceeding.
Table 3: Effect of Temperature on the Yield of a Key Halogenation Step This table presents hypothetical data for illustrative purposes.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|---|
| 1 | 25 (Room Temp) | 24 | 60 | <2 |
| 2 | 50 | 12 | 85 | 5 |
| 3 | 80 | 4 | 92 | 8 |
Green Chemistry Principles in the Synthesis of Halogenated Benzoxazoles
The synthesis of halogenated aromatic compounds often involves reagents and conditions that are of environmental concern. Applying the principles of green chemistry is essential to develop more sustainable synthetic routes. nih.gov This includes the use of less hazardous solvents, recyclable catalysts, minimizing waste, and improving energy efficiency. nih.govnih.gov
For the synthesis of halogenated benzoxazoles, green approaches could involve using water as a solvent, employing solvent-free reaction conditions, or using heterogeneous catalysts that can be easily recovered and reused. nih.gov The development of non-catalyzed methods, such as the direct synthesis of 2-trichlorobenzoxazoles from 2-aminophenols and halogenated nitriles in an alcoholic solvent without added acid or base, is a significant step towards a greener process. acs.org
Atom Economy and E-Factor Considerations
Green chemistry metrics are used to quantify the environmental performance of a chemical process. wikipedia.org Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.com The Environmental Factor (E-Factor), developed by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the product. mdpi.comchembam.com An ideal reaction has an atom economy of 100% and an E-Factor of 0.
To illustrate, consider a hypothetical final step in the synthesis of this compound: the bromination of a 2-chloro-4-fluoro-1,3-benzoxazole precursor.
Hypothetical Reaction: C₇H₃ClFNO + C₄H₄BrNO₂ (NBS) → C₇H₂BrClFNO + C₄H₅NO₂ (Succinimide)
Molecular Weight of desired product (C₇H₂BrClFNO): 278.45 g/mol
Molecular Weight of all reactants (C₇H₃ClFNO + C₄H₄BrNO₂): 187.56 g/mol + 177.98 g/mol = 365.54 g/mol
Atom Economy Calculation: Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 Atom Economy = (278.45 / 365.54) x 100 = 76.2%
This calculation shows that even with 100% yield, 23.8% of the reactant atoms end up as byproduct (succinimide).
E-Factor Calculation: Assuming a 90% isolated yield:
Mass of product = 0.90 * 278.45 = 250.6 g
Mass of waste (succinimide byproduct + unreacted starting materials) = (177.98 * 0.90) + (365.54 * 0.10) = 160.18 + 36.55 = 196.73 g (This calculation simplifies by ignoring solvent and workup waste).
E-Factor = Mass of waste / Mass of product E-Factor = 196.73 / 250.6 ≈ 0.78
These metrics provide a quantitative assessment of the process's efficiency and environmental impact, guiding chemists to design more sustainable synthetic routes with higher atom economy and lower E-Factors.
Use of Sustainable Reagents and Solvents
The selection of reagents and solvents plays a pivotal role in the environmental footprint of a synthetic process. For the synthesis of this compound, a shift towards more sustainable options is crucial.
Sustainable Reagents:
A key transformation in the proposed synthesis is the formation of the 2-chlorobenzoxazole (B146293) moiety from the corresponding 2-aminophenol. Phosgene, a highly toxic gas, has been traditionally used for this purpose. A safer and more manageable alternative is triphosgene, a solid phosgene equivalent. While still requiring careful handling, it significantly reduces the risks associated with gaseous phosgene.
Another approach involves a two-step sequence where the 2-aminophenol is first converted to a benzoxazolin-2-one intermediate using a less hazardous carbonylating agent like urea. The subsequent chlorination of the benzoxazolin-2-one can then be achieved with reagents such as phosphorus pentachloride. While phosphorus pentachloride is a hazardous reagent, its use in a controlled, two-step process can be more manageable than direct phosgenation. Research into greener chlorinating agents is ongoing and could provide even more sustainable alternatives in the future.
Sustainable Solvents:
The choice of solvent is another critical factor in developing a green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. For the synthesis of benzoxazole derivatives, several greener solvent alternatives have been explored and could be applied to the synthesis of this compound.
Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For certain steps in benzoxazole synthesis, particularly those involving water-soluble catalysts or reagents, aqueous media can be highly effective.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be tailored for specific reaction requirements. For instance, a mixture of choline chloride and glycerol could serve as a reaction medium.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. Imidazolium-based ionic liquids have been successfully used in the synthesis of benzoxazoles.
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), offer a more sustainable alternative to petroleum-derived solvents.
The following table summarizes potential sustainable reagents and solvents for the synthesis of this compound.
| Reaction Step | Traditional Reagent/Solvent | Sustainable Alternative | Rationale for Sustainability |
| Cyclization/Chlorination | Phosgene | Triphosgene, Urea followed by PCl₅ | Reduced toxicity and handling hazards. |
| Solvent | Dichloromethane, Toluene | Water, Deep Eutectic Solvents (e.g., Choline chloride/glycerol), Ionic Liquids, Cyrene™ | Reduced toxicity, volatility, and environmental impact; potential for recyclability and biodegradability. |
Waste Minimization Strategies
In addition to using sustainable reagents and solvents, minimizing waste generation is a core principle of green chemistry. Several strategies can be employed in the synthesis of this compound to reduce waste.
Catalysis:
The use of catalysts is a powerful tool for waste reduction as they can increase reaction efficiency and reduce the need for stoichiometric reagents. For benzoxazole synthesis, various catalytic systems have been developed.
Reusable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles significantly reduces waste. For example, magnetic nanoparticles functionalized with a catalytic species can be separated from the reaction mixture using an external magnet.
Metal-free Catalysis: While metal catalysts can be highly effective, they can also lead to toxic metal contamination in the final product and waste streams. The development of metal-free catalytic systems, such as those based on ionic liquids or organocatalysts, is a promising area for waste reduction.
Process Optimization:
One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste from purification steps.
Alternative Energy Sources: Microwave irradiation and ultrasound sonication can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption and byproduct formation compared to conventional heating.
Solvent-Free Reactions: In some cases, it may be possible to conduct reactions without a solvent, particularly with solid-supported reagents or under high-temperature melt conditions. This completely eliminates solvent waste.
The table below outlines potential waste minimization strategies applicable to the synthesis of this compound.
| Strategy | Description | Benefit |
| Catalyst Recycling | Use of heterogeneous or magnetically separable catalysts. | Reduces catalyst waste and cost. |
| Metal-Free Catalysis | Employing organocatalysts or ionic liquids. | Avoids toxic metal contamination. |
| One-Pot Reactions | Combining multiple synthetic steps in a single reactor. | Reduces solvent usage and purification waste. |
| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Shorter reaction times, potentially higher yields, and reduced energy consumption. |
| Solvent-Free Conditions | Performing reactions in the absence of a solvent. | Eliminates solvent waste entirely. |
By integrating these sustainable practices into the synthetic design for this compound, it is possible to develop a process that is not only efficient but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Probes for Structural Elucidation and Electronic Analysis of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and electronic environment of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole. Both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques provide a comprehensive picture of the molecule's structure in solution.
The ¹H NMR spectrum would be expected to show two aromatic protons. The proton at the 7-position would likely appear as a doublet, coupled to the adjacent fluorine atom, while the proton at the 5-position would appear as a singlet, though long-range couplings are possible. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the benzoxazole (B165842) ring system.
The ¹³C NMR spectrum would reveal seven distinct carbon signals, corresponding to each carbon atom in the benzoxazole core. The positions of these signals, particularly for the carbons directly bonded to the halogens and within the heterocyclic ring, provide critical information about the electronic distribution across the molecule.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~155.0 |
| C4 | - | ~150.0 (d, ¹JCF ≈ 250 Hz) |
| C5 | ~7.80 (s) | ~115.0 |
| C6 | - | ~118.0 |
| C7 | ~7.50 (d, ³JHF ≈ 8 Hz) | ~110.0 (d, ²JCF ≈ 25 Hz) |
| C3a | - | ~140.0 |
| C7a | - | ~145.0 |
Note: This is a hypothetical data table. d denotes a doublet, s a singlet, and J represents the coupling constant in Hertz.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of the protons at positions 5 and 7 to their directly attached carbon atoms, confirming their assignments in the ¹H and ¹³C spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximities between atoms. In a rigid system like the benzoxazole ring, NOESY can help to confirm the assignments by showing correlations between nearby protons, although with only two protons on the benzene (B151609) ring, its utility for this specific molecule might be more focused on confirming intermolecular interactions in concentrated solutions.
Halogen NMR (e.g., ¹⁹F, ³⁵Cl, ⁷⁹/⁸¹Br) for Local Electronic Environments
The presence of three different halogens offers an opportunity to use halogen NMR as a direct probe of the local electronic environments.
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The fluorine atom at the 4-position would give a single resonance, and its chemical shift would be highly indicative of the electronic environment. Coupling to the adjacent proton (H7) would be observed in the proton-coupled ¹⁹F spectrum, providing further confirmation of the structure.
³⁵Cl and ⁷⁹/⁸¹Br NMR: Both chlorine and bromine have quadrupolar nuclei, which results in very broad NMR signals, making them difficult to observe. While specialized techniques can be used, the information obtained is often limited to the relaxation behavior, which can give some insight into the symmetry of the electronic environment around the halogen.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Characteristic Vibrational Modes Associated with Benzoxazole Ring and Halogen Substituents
The FT-IR and Raman spectra of this compound would be expected to show a series of characteristic bands.
Benzoxazole Ring Vibrations: The stretching vibrations of the C=N-O-C=C system within the benzoxazole ring typically appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching modes are usually found in the 1250-1000 cm⁻¹ range.
Halogen-Carbon Stretching Vibrations: The C-Cl, C-Br, and C-F stretching vibrations are expected at lower frequencies. The C-F stretch is typically the highest in energy (around 1200-1000 cm⁻¹), followed by the C-Cl stretch (around 800-600 cm⁻¹) and the C-Br stretch (around 600-500 cm⁻¹). These bands can sometimes overlap with other fingerprint region vibrations.
Hypothetical Vibrational Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Benzoxazole Ring Skeletal Vibrations (C=N, C=C) | 1650-1450 |
| C-F Stretch | 1200-1000 |
| C-O-C Stretch | 1250-1000 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
Note: This is a hypothetical data table.
Insights into Intermolecular Interactions via Vibrational Spectroscopy
Subtle shifts in the vibrational frequencies, particularly those of the C-H and C-halogen bonds, can provide clues about weak intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding. Comparing the spectra of the compound in different phases (e.g., solid vs. solution) can help to identify these interactions.
X-ray Crystallography for Solid-State Structural Determination and Supramolecular Assembly
The definitive method for determining the three-dimensional structure of this compound in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzoxazole ring system.
Furthermore, X-ray crystallography would reveal how the molecules pack in the crystal lattice, providing invaluable insights into the supramolecular assembly. The analysis of intermolecular distances would likely identify non-covalent interactions, such as halogen bonds (e.g., Br···O, Cl···N) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the physical properties of the material in the solid state.
Hypothetical Crystal Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~630 |
| Z | 4 |
| Calculated Density (g/cm³) | ~2.0 |
Note: This is a hypothetical data table.
Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Torsion Angles
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound were grown, SC-XRD analysis would yield a comprehensive dataset of its structural parameters.
This technique would provide the exact coordinates of each atom in the crystal lattice, from which crucial geometric information can be calculated with high precision. This includes:
Bond Lengths: The distances between covalently bonded atoms, such as the C-Br, C-Cl, C-F, C-O, C-N, and various C-C bonds within the benzoxazole ring system. These values offer insight into bond order and the electronic environment.
Bond Angles: The angles formed between three connected atoms, which define the molecule's geometry (e.g., the angles within the benzene and oxazole (B20620) rings). Deviations from idealized geometries can indicate steric strain or electronic effects.
Torsion Angles: The dihedral angles between four consecutive atoms, which describe the conformation of the molecule and the planarity of the fused ring system.
This data would be presented in a detailed crystallographic information file (CIF) and summarized in tables. An example of how such data would be presented is shown below for illustrative purposes.
Illustrative Data Table: Hypothetical Bond Lengths and Angles for this compound Note: This table is a hypothetical representation and not based on experimental data.
| Bond/Angle | Hypothetical Value | Bond/Angle | Hypothetical Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (º) | ||
| C(2)-Cl | 1.74 | N(3)-C(2)-Cl | 115.0 |
| C(4)-F | 1.35 | C(4)-C(5)-C(6) | 120.5 |
| C(6)-Br | 1.90 | C(5)-C(6)-Br | 119.8 |
| O(1)-C(2) | 1.37 | C(7a)-O(1)-C(2) | 105.0 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, SC-XRD data reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the presence of multiple halogen atoms and an aromatic system suggests that several key interactions would likely dictate its solid-state architecture.
Halogen Bonding: The bromine and chlorine atoms on the benzoxazole ring can act as halogen bond donors. A halogen bond is a directional interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base (an electron-rich atom like oxygen or nitrogen from a neighboring molecule) nih.gov. Analysis would focus on identifying short Br···O/N and Cl···O/N contacts that are less than the sum of their van der Waals radii, which would stabilize the crystal lattice nih.govnih.gov.
π-π Stacking: The planar, electron-rich benzoxazole ring system is prone to π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings from adjacent molecules, contributing significantly to crystal stability youtube.com. The analysis would measure the distance between the centroids of the rings and their slip angle to characterize the nature of the stacking.
Other Interactions: Weaker interactions, such as C-H···F, C-H···O, and dipole-dipole interactions involving the polar C-X bonds, would also be analyzed to build a complete picture of the forces governing the crystal packing.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Co-crystallization involves crystallizing a target molecule with a second, different molecule (a "coformer") to create a new crystalline solid with unique properties google.com.
Polymorphism: No studies on the polymorphism of this compound have been reported. A polymorphic screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to see if different crystal forms emerge. Each potential polymorph would be analyzed to determine its unique structure and stability. The existence of multiple polymorphs can be influenced by the competition between different intermolecular interactions, such as halogen bonding and π-π stacking youtube.com.
Co-crystallization: The potential for this compound to form co-crystals is high due to its capacity for halogen bonding. A study on co-crystallization would involve selecting coformers that can act as strong halogen bond acceptors (e.g., pyridines, amides) and attempting to crystallize them with the target molecule google.com. Successful co-crystal formation would demonstrate the utility of the bromine or chlorine atoms as reliable synthons for crystal engineering.
High-Resolution Mass Spectrometry for Isotopic Pattern Verification and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy kobv.de. For this compound (C₇H₂BrClFNO), HRMS would serve two primary purposes.
First, it would provide an exceptionally accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of its elemental formula. Second, it would resolve the unique isotopic pattern created by the presence of bromine and chlorine. Both elements have two stable isotopes with significant natural abundance, creating a characteristic fingerprint.
Table: Major Isotopes of Bromine and Chlorine
| Isotope | Natural Abundance (%) |
| 79Br | 50.69 |
| 81Br | 49.31 |
| 35Cl | 75.77 |
| 37Cl | 24.23 |
The combination of these isotopes results in a distinctive cluster of peaks for the molecular ion. The most abundant peak (M) would correspond to the molecule containing 79Br and 35Cl. The M+2 peak (containing 81Br and 35Cl or 79Br and 37Cl) would be nearly as intense, and a smaller M+4 peak (containing 81Br and 37Cl) would also be present. Verifying this pattern confirms the presence of one bromine and one chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions vscht.cz. In an MS/MS experiment, the molecular ion of this compound would be isolated, fragmented (typically through collision-induced dissociation), and the resulting fragments analyzed wisc.edu.
While no specific data exists, based on the general fragmentation of halogenated aromatic compounds, likely fragmentation pathways would include kobv.demiamioh.edu:
Loss of Halogens: Initial loss of a bromine radical (·Br) or chlorine radical (·Cl) is a common pathway for such compounds.
Loss of Carbon Monoxide: The benzoxazole ring can fragment via the loss of a neutral CO molecule.
Cleavage of the Heterocycle: Fragmentation could involve the breaking of the oxazole ring, leading to characteristic fragment ions.
By analyzing the precise masses of these fragments using HRMS, the elemental composition of each piece can be determined, allowing for the proposal of detailed, rational fragmentation mechanisms that confirm the molecule's connectivity.
Ion Mobility Mass Spectrometry for Gas-Phase Conformation Studies
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase nih.govnih.gov. Ions are pulsed through a drift tube filled with a buffer gas, and their drift time is measured. Compact ions travel faster than more extended ones youtube.com. This drift time can be converted into a rotationally averaged collision cross-section (CCS), a value that is a characteristic physical property of the ion's shape.
For a relatively rigid molecule like this compound, IM-MS would provide a single, well-defined CCS value. This experimental value could then be compared to theoretically calculated CCS values for the computed minimum-energy structure of the molecule rsc.org. Agreement between the experimental and theoretical CCS would provide strong evidence for the molecule's calculated gas-phase conformation. While no experimental data is available, computational tools can predict a CCS value for the molecule, offering a hypothesis for future experimental verification uni.luuni.lu.
Computational and Theoretical Investigations of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-31G*(d) or 6-311++G(d,p), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.netacs.org These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The geometry of the benzoxazole (B165842) core is largely planar, with the substituents (bromo, chloro, and fluoro) influencing the electron distribution and molecular conformation. The calculated bond lengths and angles are expected to be in good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzoxazole derivatives. semanticscholar.org The energy landscape can also be explored to identify different conformers and transition states, providing insights into the molecule's flexibility and potential reaction pathways.
Table 1: Predicted Geometrical Parameters for Substituted Benzoxazoles from DFT Calculations
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-Br | 1.88 - 1.92 | |
| C-Cl | 1.72 - 1.76 | |
| C-F | 1.34 - 1.38 | |
| C-O (in ring) | 1.36 - 1.40 | |
| C-N (in ring) | 1.38 - 1.42 | |
| O-C-N | 105 - 109 | |
| C-C-Br | 118 - 122 | |
| C-C-Cl | 119 - 123 |
Note: The data in this table are representative values for similar halogenated benzoxazole structures and are intended to be illustrative.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzoxazole ring system, particularly on the electron-rich oxygen and nitrogen atoms and the fused benzene (B151609) ring. The LUMO, conversely, is likely distributed over the entire molecule, with significant contributions from the halogen substituents, which can act as electron-withdrawing groups. rsc.orgic.ac.uk A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Benzoxazoles
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
Note: These values are illustrative and based on computational studies of similar benzoxazole derivatives.
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. libretexts.orgdeeporigin.com The EPS map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
In this compound, the electronegative oxygen, nitrogen, and halogen atoms are expected to create regions of negative electrostatic potential. The hydrogen atoms of the benzene ring and the carbon atom attached to the halogens will likely exhibit a more positive electrostatic potential. This information is critical for predicting intermolecular interactions and the regioselectivity of chemical reactions. tandfonline.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also employed to predict and interpret the spectroscopic data of this compound, aiding in its structural characterization.
Ab initio calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus. For complex molecules like this compound, computational predictions are invaluable for assigning the signals in the experimental NMR spectra. researchgate.netgithub.io
Computational methods, again primarily DFT, are used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. esisresearch.org The theoretical vibrational spectrum helps in the assignment of the experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net For this compound, the calculated spectra would show characteristic bands for the C-Br, C-Cl, and C-F stretching vibrations, as well as the vibrations of the benzoxazole ring system. amazonaws.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and how it might change its structure in different environments.
For a molecule such as this compound, MD simulations can be instrumental in exploring its conformational space. The benzoxazole core is a rigid bicyclic system, but the presence of multiple halogen substituents can influence its electronic distribution and intermolecular interactions. MD simulations can predict how the molecule might orient itself in various solvents or in the presence of other molecules, which is crucial for understanding its potential applications in materials science.
A study on a bis(benzoxazole)-based overcrowded alkene utilized MD simulations to understand its dynamic behavior, including single-bond rotations and isomerizations. acs.org This research highlights how MD can elucidate complex molecular motions. While this compound is not an overcrowded alkene, the principles of using MD to explore rotational barriers and conformational preferences are transferable.
Table 1: Key Parameters in MD Simulations for Conformational Analysis
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions that describe the potential energy of a system of particles. | A well-chosen force field is crucial for accurately modeling the interactions of the halogen atoms. |
| Solvent Model | A computational representation of a solvent used to simulate the effects of the solvent on the solute. | The choice of solvent model will affect the predicted conformational preferences of the molecule in different environments. |
| Simulation Time | The length of time the simulation is run. | Longer simulation times are necessary to adequately sample the conformational space and observe rare events. |
| Temperature and Pressure | The thermodynamic conditions of the simulation. | These parameters can be varied to study the stability and dynamics of the molecule under different conditions. |
By running MD simulations, researchers can generate a trajectory of the molecule's motion, from which various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand its compactness. This information is vital for predicting how this compound might behave in a larger molecular system or as part of a material.
QSAR (Quantitative Structure-Activity Relationship) Paradigms Applied to Non-Biological Reactivity or Material Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While extensively used in drug discovery to predict biological activity, QSAR paradigms can also be applied to predict non-biological reactivity and material properties.
For this compound, QSAR models could be developed to predict a range of material properties. For instance, the electronic properties of benzoxazole derivatives have been a subject of computational study, with a focus on their potential in optical applications. dnu.dp.uamdpi.com A QSAR model could be trained on a dataset of known benzoxazole derivatives with measured optical properties to predict the nonlinear optical response of novel compounds like the one .
A significant challenge in this area is the availability of extensive and reliable experimental data for non-biological properties of a diverse set of halogenated benzoxazoles. However, with the increasing interest in novel organic materials, it is anticipated that more data will become available, facilitating the development of robust QSAR models.
A modified QSAR model has been used to estimate the persistence of halogenated aromatic compounds in the environment, a non-biological property. nih.govelsevierpure.com This study demonstrates the potential of QSAR to predict the fate of chemicals. The model incorporated parameters related to biodegradability, sorption, and cometabolic oxidation. A similar approach could be envisioned for predicting the thermal stability or photostability of this compound by correlating its structural features with these properties.
Table 2: Potential Applications of QSAR for Material Properties of this compound
| Material Property | Relevant Molecular Descriptors | Potential Application |
| Nonlinear Optical Properties | Dipole moment, polarizability, hyperpolarizability | Development of new materials for optical devices. |
| Thermal Stability | Bond dissociation energies, molecular weight, steric parameters | Design of heat-resistant polymers and materials. |
| Electronic Properties | HOMO-LUMO gap, ionization potential, electron affinity | Engineering of organic semiconductors and conductors. |
| Solubility | LogP, polar surface area, hydrogen bond donors/acceptors | Formulation of inks, coatings, and other solutions. |
The development of such QSAR models would require a systematic approach involving the selection of a relevant dataset, calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate the predictive models.
Mechanistic Insights from Computational Transition State Analysis
Understanding the reaction mechanisms of a molecule is fundamental to controlling its chemical transformations. Computational transition state analysis is a powerful tool for elucidating reaction pathways, identifying key intermediates, and determining the energy barriers that govern the reaction rates.
For this compound, computational transition state analysis can provide insights into its reactivity in various chemical processes. For example, the synthesis of benzoxazole derivatives often involves a cyclization reaction. Computational studies have been employed to model the mechanism of such reactions, identifying the transition states and intermediates involved. dnu.dp.ua
One study on the synthesis of 2-substituted benzoxazoles proposed a plausible reaction mechanism based on experimental results and previous studies. researchgate.net The mechanism involves the activation of an amide, nucleophilic attack, intramolecular cyclization, and elimination. Computational analysis of the transition states for each of these steps could provide a more detailed understanding of the reaction kinetics and the factors that influence the reaction yield and selectivity.
Table 3: Key Aspects of Computational Transition State Analysis
| Aspect | Description | Relevance to this compound |
| Transition State Search | Algorithms used to locate the saddle point on the potential energy surface corresponding to the transition state. | Essential for identifying the highest energy point along the reaction coordinate. |
| Frequency Calculation | Calculation of the vibrational frequencies of the transition state structure. | A single imaginary frequency confirms that the structure is a true transition state. |
| Intrinsic Reaction Coordinate (IRC) Calculation | A calculation that follows the reaction path from the transition state to the reactants and products. | Confirms that the identified transition state connects the correct reactants and products. |
| Activation Energy Calculation | The energy difference between the reactants and the transition state. | A key parameter for predicting the rate of a chemical reaction. |
By applying these computational methods, it is possible to investigate a variety of potential reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted position or metal-catalyzed cross-coupling reactions at the bromo-substituted position. The insights gained from such studies can guide the design of new synthetic routes and the development of novel applications for this compound.
Chemical Reactivity and Transformation Chemistry of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzoxazole (B165842) Core
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic and heteroaromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For a reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. libretexts.org In the case of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole, the entire heterocyclic system is electron-deficient, facilitating attack by nucleophiles.
In the benzoxazole ring system, the C2 position is particularly electrophilic and prone to nucleophilic attack. Therefore, the chlorine atom at the C2 position serves as the primary leaving group in SNAr reactions. The fluorine at C4 and bromine at C6 also act as electron-withdrawing groups, further activating the ring toward nucleophilic attack.
The efficiency of a halogen as a leaving group in SNAr reactions is not solely dependent on bond strength but is critically influenced by its ability to stabilize the intermediate Meisenheimer complex and its electronegativity, which affects the electrophilicity of the carbon atom it is attached to. youtube.com The generally accepted order of reactivity for halogens as leaving groups in activated SNAr reactions is F > Cl > Br > I. youtube.comresearchgate.net This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.com
| Halogen Leaving Group | Relative Reactivity | Key Factor |
|---|---|---|
| Fluorine (F) | Highest | High electronegativity strongly activates the carbon for nucleophilic attack. youtube.com |
| Chlorine (Cl) | Intermediate | Good balance between electronegativity and C-Cl bond strength. researchgate.net |
| Bromine (Br) | Intermediate | Weaker C-Br bond but less activation of the carbon compared to Cl and F. researchgate.net |
| Iodine (I) | Lowest | Weakest carbon-halogen bond but lowest electronegativity, resulting in less activation. researchgate.net |
For this compound, nucleophilic attack would preferentially occur at the C2 position, leading to the displacement of the chloride ion.
The halogen substituents on the benzene (B151609) portion of the molecule play a significant role in modulating the reactivity at the C2 position. Both the fluorine atom at C4 and the bromine atom at C6 are electron-withdrawing via the inductive effect. This effect decreases the electron density across the entire aromatic system, thereby increasing the electrophilicity of the C2 carbon and facilitating the SNAr reaction.
The fluorine atom at the C4 position, being ortho to the oxazole (B20620) fusion, exerts a particularly strong activating effect. In nucleophilic aromatic substitution, electron-withdrawing substituents located ortho or para to the site of substitution provide resonance stabilization to the anionic Meisenheimer intermediate. libretexts.org While the C4-fluoro group is not directly ortho or para to the C2 reaction center in the classical sense, its powerful inductive effect significantly lowers the energy barrier for the reaction to proceed.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, are fundamental in modern organic synthesis. The general catalytic cycle involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com
A key aspect of the reactivity of this compound in cross-coupling reactions is the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition step is highly sensitive to the nature of the carbon-halogen bond. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I, and the reactivity in palladium-catalyzed cross-coupling reactions generally follows the inverse order: C-I > C-Br > C-OTf > C-Cl >> C-F. nih.gov
Consequently, the C-Br bond at the C6 position is significantly more reactive than the C-Cl bond at the C2 position. This allows for highly selective functionalization at the C6 position while leaving the C2-chloro and C4-fluoro substituents intact. This chemoselectivity enables the stepwise modification of the molecule. For example, a Suzuki coupling using an arylboronic acid can be performed selectively at the C6-bromo position under standard conditions. rsc.org Coupling at the less reactive C2-chloro position would require more forcing conditions, such as the use of specialized bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands and higher temperatures. nih.gov
| Position | Halogen | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|---|
| C6 | Bromine (Br) | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (e.g., Na₂CO₃, K₂CO₃), mild temperatures. mdpi.comrsc.org |
| C2 | Chlorine (Cl) | Low | Requires more active catalysts (e.g., Pd complexes with Buchwald-type ligands or NHCs), stronger bases, and higher temperatures. nih.gov |
| C4 | Fluorine (F) | Very Low / Inert | Generally unreactive under standard cross-coupling conditions. |
While the benzoxazole core itself is achiral, stereochemical outcomes become relevant when coupling partners possess stereocenters. In such cases, palladium-catalyzed reactions are known to proceed with high stereochemical fidelity.
Ligands play a crucial role in modulating the efficacy and selectivity of cross-coupling reactions. nih.gov For the selective coupling at the C6-bromo position, common phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, to achieve coupling at the more robust C2-chloro position, more advanced ligand systems are necessary. Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective. nih.gov These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is typically the rate-limiting step for aryl chlorides. The choice of ligand can therefore be used to tune the reactivity and achieve either mono-functionalization at C6 or, under harsher conditions, di-functionalization at both C6 and C2. nih.gov
Lithiation and Other Organometallic Transformations
Organometallic transformations, particularly lithiation, provide another avenue for functionalizing this compound. The primary pathway for lithiation of aryl bromides is halogen-metal exchange. This reaction is typically very fast and is carried out at low temperatures (e.g., -78 °C) using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). growingscience.com
Given the relative reactivity of halogens in this exchange (I > Br > Cl), the bromine atom at the C6 position is the most susceptible to exchange. Treatment of this compound with n-BuLi would result in the rapid and selective formation of 6-lithio-2-chloro-4-fluoro-1,3-benzoxazole. growingscience.comresearchgate.net
This newly formed organolithium species is a powerful nucleophile and can be reacted with a wide array of electrophiles to introduce new functional groups at the C6 position. Examples of such transformations include:
Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding C6-carboxylic acid.
Hydroxymethylation: Reaction with formaldehyde provides the C6-hydroxymethyl derivative.
Alkylation: Reaction with alkyl halides introduces an alkyl group at the C6 position.
Borylation: Reaction with trialkyl borates, such as trimethyl borate, followed by hydrolysis, yields a boronic acid at the C6 position, which can then be used in subsequent Suzuki cross-coupling reactions.
While deprotonation of an aromatic C-H bond (directed ortho-metalation) is another possible pathway, halogen-metal exchange at the C-Br bond is kinetically much faster and would be the predominant reaction pathway under standard lithiation conditions. growingscience.com
Derivatization and Functionalization Strategies for the Benzoxazole Scaffold
Selective Functionalization at Halogen Positions
The bromo, chloro, and fluoro substituents on the benzoxazole (B165842) core offer distinct opportunities for selective functionalization, primarily through cross-coupling reactions. The reactivity of these halogens in such reactions typically follows the order I > Br > Cl > F. This differential reactivity allows for stepwise and site-selective modifications.
For instance, the bromine atom at the 6-position is the most likely site for initial functionalization via common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively. The chlorine atom at the 2-position offers a secondary site for functionalization, often requiring more forcing reaction conditions or specialized catalyst systems. The fluorine atom at the 4-position is generally the least reactive towards these cross-coupling methods and would likely remain intact during the functionalization of the other two halogen positions.
A general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides, where the reactivity order is I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org While this applies to the synthesis of the ring, the same reactivity principles apply to the subsequent functionalization of the halogenated benzoxazole.
Table 1: Potential Selective Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst/Reagents | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 6-Aryl-2-chloro-4-fluoro-1,3-benzoxazole |
| Stille Coupling | Organostannane | Pd catalyst | 6-Alkyl/Aryl-2-chloro-4-fluoro-1,3-benzoxazole |
| Heck Coupling | Alkene | Pd catalyst, base | 6-Alkenyl-2-chloro-4-fluoro-1,3-benzoxazole |
Functionalization of the Benzoxazole Nitrogen Atom
The nitrogen atom in the benzoxazole ring is generally considered to be weakly basic and nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system. wikipedia.org Direct N-alkylation or N-arylation is challenging and not commonly reported for simple benzoxazoles under standard conditions. However, in the context of forming more complex heterocyclic systems, reactions involving the nitrogen atom can occur. For example, in the synthesis of certain benzoxazole derivatives, the nitrogen atom participates in intramolecular cyclization reactions. figshare.com
More advanced techniques, potentially involving strong bases to deprotonate the N-H tautomer (if present in equilibrium) or the use of highly reactive electrophiles, might enable functionalization at the nitrogen atom. However, such strategies would need to contend with the potential for competing reactions at other sites on the molecule.
Introduction of Alkyl, Alkenyl, and Alkynyl Substituents
Beyond the selective functionalization at the halogen positions, alkyl, alkenyl, and alkynyl groups can be introduced at the 2-position of the benzoxazole ring. One common method involves the reaction of 2-aminophenols with corresponding carboxylic acids or their derivatives to construct the benzoxazole ring with the desired substituent already in place. nih.gov
For a pre-formed 2-chlorobenzoxazole (B146293) such as 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole, the 2-chloro group can be displaced by nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds could potentially displace the chlorine to form C-C bonds, though this can be complicated by the presence of other reactive sites.
Palladium-catalyzed cross-coupling reactions are a more controlled method. A copper(I) complex has been shown to catalyze the direct alkylation of benzoxazoles at the 2-position using non-activated secondary alkyl halides. organic-chemistry.org Similarly, palladium-catalyzed direct alkynylations of heteroarenes with gem-dichloroalkenes provide a route to heteroaryl alkynes. organic-chemistry.org
Table 2: Methods for Introducing Substituents at the 2-Position
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Grignard Reagent (R-MgX) | - | 2-Alkyl-benzoxazole |
| Copper-Catalyzed Alkylation | Secondary Alkyl Halide | Cu(I) complex | 2-Alkyl-benzoxazole |
Synthesis of Polymeric and Supramolecular Architectures Incorporating the Benzoxazole Core
The rigid, planar structure of the benzoxazole core makes it an attractive building block for polymers and supramolecular assemblies. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. researchgate.net The synthesis of PBOs often involves the polycondensation of monomers containing pre-formed benzoxazole rings or the in-situ formation of the benzoxazole ring during polymerization. researchgate.netrsc.org
This compound could serve as a monomer in polymerization reactions. For example, after conversion of the bromo and chloro groups to other functionalities such as amines or carboxylic acids, it could be used in polycondensation reactions. The fluorine atom could also potentially be used for nucleophilic aromatic substitution polymerization.
In the realm of supramolecular chemistry, the planar benzoxazole unit can participate in π-π stacking interactions, which are crucial for the self-assembly of larger architectures. rsc.org The presence of halogen atoms offers the possibility of halogen bonding, an increasingly utilized non-covalent interaction in crystal engineering and supramolecular design.
Design and Synthesis of Chemosensors and Probes Based on the Benzoxazole Framework (non-biological applications)
Benzoxazole derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemosensors. mdpi.comfao.org The fluorescence of these molecules can be sensitive to their local environment, such as pH and viscosity. iaea.org This sensitivity can be exploited to design "on-off" fluorescent chemosensors for the detection of various analytes, including metal ions. mdpi.comrsc.org
The general principle involves a "receptor-spacer-fluorophore" design, where the benzoxazole acts as the fluorophore. rsc.org The substituents on the benzoxazole ring can be modified to act as the receptor or to tune the photophysical properties. For this compound, the halogen atoms could be functionalized to introduce a specific binding site for a target analyte. For instance, a crown ether or a polyamine chain could be attached at the 6-position (after displacement of the bromine) to create a sensor for metal cations. mdpi.comresearchgate.net The electron-withdrawing nature of the halogens would also influence the emission wavelength and quantum yield of the fluorophore. Recently, a benzoxazole-functionalized conjugated mesoporous polymer was developed as a highly sensitive and selective fluorescent sensor for Fe²⁺ and Fe³⁺ ions. nih.gov
Potential Non Biological Applications and Material Science Contributions
Utilization as a Building Block in Advanced Organic Materials
The structural framework of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole makes it a promising candidate for the development of sophisticated organic materials. The presence of multiple, differentially reactive halogen atoms allows for selective functionalization, enabling the precise tuning of material properties.
Precursors for Optoelectronic Materials (e.g., OLEDs, organic semiconductors)
Benzoxazole (B165842) derivatives are known for their fluorescent properties and are integral components in the field of organic electronics. ijpbs.commdpi.com The benzoxazole moiety itself can serve as a rigid, electron-accepting unit, which is a desirable characteristic for constructing materials used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The specific electronic properties of this compound, influenced by its halogen substituents, could be harnessed to create novel materials with tailored energy levels and charge-transport capabilities.
The chloro group at the 2-position of the benzoxazole ring is a particularly reactive site, susceptible to nucleophilic substitution. organic-chemistry.org This allows for the straightforward introduction of various functional groups, which can be used to tune the emission color and efficiency of potential OLED materials. Furthermore, the bromo and fluoro substituents on the benzene (B151609) ring can be modified through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to extend the π-conjugated system of the molecule. researchgate.netresearchgate.netnih.govnih.govrsc.org This extension of conjugation is a common strategy for red-shifting the emission and improving the performance of organic electronic materials.
Table 1: Potential Synthetic Routes for Optoelectronic Materials from this compound
| Reaction Type | Reagents and Conditions | Potential Product | Application |
| Nucleophilic Aromatic Substitution | Arylamine, Base | 2-Arylaminobenzoxazole derivative | Hole-transporting material in OLEDs |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | 6-Aryl-2-chloro-4-fluorobenzoxazole | Extended π-conjugated system for fluorescent emitters |
| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | 6-Alkynyl-2-chloro-4-fluorobenzoxazole | Building block for organic semiconductors |
Components in Polymer Chemistry and Functional Coatings
The reactivity of the halogen atoms on this compound also makes it a valuable monomer for the synthesis of functional polymers. Polybenzoxazoles are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this specific halogenated benzoxazole into a polymer backbone could impart desirable properties such as flame retardancy, low dielectric constant, and specific optical characteristics.
For instance, the difunctional nature of the molecule (e.g., after converting the chloro group to another reactive functionality) would allow it to be used in step-growth polymerization reactions. The resulting polymers could find applications as advanced functional coatings, offering protection against corrosion, heat, and chemical degradation. acs.orgmdpi.com The fluorine atom, in particular, is known to enhance the thermal stability and chemical resistance of polymers.
Role in Analytical Chemistry: Advanced Reagents and Sensors (non-biological sensing)
Benzoxazole-based compounds have been successfully employed as fluorescent chemosensors for the detection of various analytes, including metal ions. rsc.orgfao.orgmdpi.comacs.orgtandfonline.com The fluorescence properties of these molecules can be modulated by the binding of a target analyte to a receptor unit appended to the benzoxazole core. The quenching or enhancement of fluorescence upon binding provides a detectable signal.
This compound could serve as a core fluorophore for the development of new chemical sensors. By selectively replacing one or more of the halogen atoms with a suitable receptor group, it should be possible to design sensors for specific non-biological analytes. The electronic and steric effects of the remaining halogens would influence the photophysical properties of the sensor, potentially leading to high sensitivity and selectivity. For example, a receptor for a particular metal ion could be introduced at the 2-position via substitution of the chlorine atom.
Table 2: Potential Design of a Benzoxazole-Based Sensor
| Component | Function | Example Moiety |
| Fluorophore | Emits light upon excitation | 6-bromo-4-fluoro-1,3-benzoxazole core |
| Receptor | Binds to the target analyte | Aza-crown ether, bipyridine, etc. |
| Linker | Connects the fluorophore and receptor | Alkyl or aryl chain |
Catalytic Applications: Ligands or Precatalysts in Metal-Mediated Transformations
The nitrogen atom in the oxazole (B20620) ring of benzoxazole derivatives can act as a coordination site for metal ions, making them suitable as ligands in catalysis. rsc.orgnih.govacs.orgnih.govnih.govresearchgate.net Metal complexes of benzoxazoles have been used in a variety of catalytic transformations.
This compound could be utilized as a ligand in metal-mediated reactions. The electronic properties of the benzoxazole ring, and consequently its coordination to a metal center, can be fine-tuned by the electron-withdrawing halogen substituents. This allows for the modulation of the catalytic activity and selectivity of the resulting metal complex. For example, after substitution of the 2-chloro group with a coordinating moiety, the resulting ligand could be used to prepare novel palladium or copper catalysts for cross-coupling reactions. semanticscholar.org
Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembled Structures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct complex, self-assembled architectures. acs.orgrsc.org Halogenated heterocyclic compounds are particularly interesting building blocks in this field due to their ability to participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. sigmaaldrich.comnih.gov
The three different halogen atoms on this compound offer multiple potential sites for halogen bonding and other non-covalent interactions. This could enable the design of intricate host-guest systems and self-assembled structures with specific topologies and functions. The directionality and strength of these interactions can be influenced by the nature of the halogen atom, providing a tool for the rational design of supramolecular assemblies. researchgate.net For instance, the bromine atom is a good halogen bond donor, while the fluorine atom is generally a poor one, which could be exploited to control the self-assembly process.
Future Research Directions and Unexplored Avenues in the Chemistry of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole
Development of Novel Asymmetric Synthetic Approaches
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole, the development of asymmetric synthetic routes could lead to the discovery of chiral molecules with unique biological activities or chiroptical properties.
Future research could focus on the following areas:
Chiral Catalysis: A significant avenue for exploration is the use of chiral catalysts in the synthesis of derivatives of this compound. For instance, chiral vanadyl complexes have been successfully employed in the asymmetric intermolecular 1,2-alkoxy-sulfenylation of styrenes with 2-mercapto-benzoxazoles. acs.org Adapting such methodologies to derivatives of this compound could provide a pathway to novel chiral compounds. The development of new chiral ligands for transition metal catalysts, such as palladium or copper, could also enable enantioselective C-H functionalization or cross-coupling reactions on the benzoxazole (B165842) core.
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Future studies could investigate the use of chiral Brønsted acids or bases to catalyze the cyclization step in the formation of the benzoxazole ring from a prochiral precursor, thereby inducing asymmetry.
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. The potential of enzymes, such as lipases or hydrolases, for the kinetic resolution of racemic mixtures of this compound derivatives or for the asymmetric synthesis of precursors could be a fruitful area of investigation.
A summary of potential asymmetric synthetic strategies is presented in the table below:
| Synthetic Strategy | Catalyst/Reagent Type | Potential Application for this compound |
| Chiral Metal Catalysis | Chiral Vanadyl Complexes | Asymmetric sulfenylation reactions. acs.org |
| Chiral Palladium/Copper Complexes | Enantioselective C-H functionalization and cross-coupling. | |
| Organocatalysis | Chiral Brønsted Acids/Bases | Asymmetric cyclization to form the benzoxazole core. |
| Biocatalysis | Enzymes (e.g., lipases) | Kinetic resolution of racemic derivatives. |
Exploration of Photochemical Reactivity and Transformations
The interaction of molecules with light can lead to unique and often synthetically useful transformations. The photochemical properties of this compound are entirely unexplored and represent a significant opportunity for novel discoveries.
Key research directions include:
Photocyclization Reactions: Aromatic and heteroaromatic compounds can undergo photocyclization to form complex polycyclic systems. Research has shown that 5-(aryl/heteroarylethenyl)oxazoles can be transformed into naphthoxazoles and other fused heterobenzoxazoles upon irradiation. acs.org Investigating the photochemical behavior of derivatives of this compound, particularly those with unsaturated side chains, could lead to new fused heterocyclic systems with interesting electronic and photophysical properties.
Photoinduced Electron Transfer (PET): The electron-deficient nature of the this compound ring system, due to the presence of multiple electron-withdrawing substituents, makes it a potential candidate for PET processes. Future studies could explore its use as a photosensitizer or as a partner in photochemical reactions with electron-rich substrates.
Photocatalysis: The development of benzoxazole-linked covalent organic frameworks (COFs) has demonstrated their potential in photocatalysis. acs.org Investigating the ability of this compound and its derivatives to act as photocatalysts, for example in degradation of pollutants or in organic synthesis, could open up new applications.
Integration into Advanced Nanomaterials and Hybrid Systems
The unique electronic and structural features of the benzoxazole scaffold make it an attractive building block for advanced materials. The specific substitution pattern of this compound could impart desirable properties to nanomaterials.
Future research in this area could involve:
Covalent Organic Frameworks (COFs): Benzoxazole-linked COFs have shown exceptional thermal stability and have been explored for applications such as carbon dioxide capture and photocatalysis. acs.orgacs.org The incorporation of this compound as a monomeric unit in COFs could lead to materials with tailored porosity, enhanced stability, and specific functionalities arising from the halogen atoms.
Nanoparticle Functionalization: The benzoxazole moiety can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, to create hybrid materials with combined properties. For example, magnetic nanoparticles supporting a Lewis acidic ionic liquid have been used as a catalyst for benzoxazole synthesis. nih.gov The bromine and chlorine atoms on the this compound ring could serve as handles for further chemical modification after nanoparticle attachment.
Organic Electronics: Benzoxazole derivatives are known to have applications in organic electronics. nih.gov The electron-withdrawing substituents on this compound are expected to lower the LUMO energy level, which could be beneficial for applications in n-type organic field-effect transistors (OFETs) or as electron-acceptor materials in organic photovoltaics (OPVs).
Deeper Understanding of Non-Covalent Interactions and Crystal Engineering
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions, which in turn dictates the material's physical properties. The halogen atoms on this compound provide a unique opportunity for crystal engineering.
Potential research avenues include:
Halogen Bonding: The bromine and chlorine atoms on the benzoxazole ring are capable of forming halogen bonds, which are directional non-covalent interactions that can be used to control the self-assembly of molecules in the solid state. A systematic study of the halogen bonding capabilities of this compound with various halogen bond acceptors could lead to the design of novel supramolecular architectures.
π–π Stacking and Other Interactions: The planar benzoxazole ring can participate in π–π stacking interactions. chemicalbook.com The interplay between π–π stacking, halogen bonding, and other weak interactions, such as C–H···N and C–H···O hydrogen bonds, could be investigated through single-crystal X-ray diffraction studies of a series of derivatives. nih.gov This would provide valuable insights into the factors that control the crystal packing.
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have a profound impact on its physical properties. A thorough investigation into the potential polymorphism of this compound and its derivatives would be crucial for any potential applications.
Computational Design of New Reactions and Applications
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental research. For a relatively unexplored molecule like this compound, computational studies can provide invaluable insights.
Future computational research could focus on:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known benzoxazole syntheses and to predict the feasibility of new reactions involving this compound. For example, computational studies have been used to investigate the binding interactions of benzoxazole derivatives with biological targets. nih.gov
Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties such as electronic structure, spectroscopic characteristics (NMR, IR, UV-Vis), and molecular orbital energies (HOMO, LUMO). These predictions can guide the design of molecules with specific electronic or photophysical properties.
Virtual Screening and Drug Design: If this compound is to be explored for medicinal chemistry applications, computational docking studies can be used to screen its binding affinity against various biological targets, such as enzymes or receptors. nih.govbiotech-asia.org The results of these in silico studies can help to prioritize synthetic efforts towards the most promising derivatives.
A summary of potential computational studies is provided in the table below:
| Computational Method | Research Focus | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanisms | Understanding reactivity and designing new synthetic routes. |
| Physicochemical Properties | Prediction of electronic and spectroscopic properties. | |
| Molecular Docking | Virtual Screening | Identification of potential biological targets for drug discovery. nih.govbiotech-asia.org |
Q & A
Q. What are the most reliable synthetic routes for preparing 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole?
The synthesis typically involves sequential halogenation of the benzoxazole core. A common approach is:
- Step 1 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C).
- Step 2 : Chlorination at the 2-position via electrophilic substitution with Cl₂ or SO₂Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Step 3 : Fluorination at the 4-position using KF or CsF in polar aprotic solvents (e.g., DMSO) under reflux .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and GC-MS.
Q. How can substitution reactions at the bromine or fluorine positions be optimized?
- Nucleophilic substitution (e.g., replacing Br with NH₂): Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) with ligands like XPhos and bases such as Cs₂CO₃ in toluene/water .
- Electrophilic fluorination : Employ Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to retain fluorine integrity .
Key parameters : Maintain inert atmospheres (argon/nitrogen), control temperature (±2°C), and use high-purity reagents to minimize side reactions.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR, IR) for derivatives of this compound be resolved?
Discrepancies often arise from solvent effects, impurities, or tautomerism.
- Methodology :
- Compare experimental data with computational predictions (DFT simulations for NMR chemical shifts).
- Cross-validate using multiple techniques: LC-MS for molecular weight, X-ray crystallography for unambiguous structure determination (e.g., as in ) .
- Consult authoritative databases (PubChem, DSSTox) for reference spectra .
Q. What strategies mitigate competing side reactions during multi-step synthesis?
- Issue : Halogen scrambling or over-substitution.
- Solutions :
- Use protective groups (e.g., SEM for amines) during sequential halogenation.
- Optimize stoichiometry (e.g., limit Cl₂ to 1.1 equivalents) and reaction time (monitor via in situ FTIR).
- Employ orthogonal reactivity: Prioritize bromination before chlorination due to Br’s lower electronegativity .
Q. How can surface interactions of this compound (e.g., adsorption on labware) affect experimental reproducibility?
- Problem : Adsorption on glassware or polymer surfaces may reduce effective concentration.
- Approach :
- Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to minimize binding.
- Quantify adsorption losses using UV-Vis spectroscopy or radiolabeled analogs.
- Reference studies on indoor surface chemistry (e.g., ) to model interactions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm (Br/Cl absorbance).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions ([M+H]⁺ expected for C₇H₂BrClFNO).
- Stability testing : Accelerated aging studies (40°C/75% RH) with periodic NMR analysis to detect decomposition .
Q. How to design a SAR study for this compound’s bioactivity?
- Core modifications : Synthesize analogs with varying halogens (e.g., replace Br with I) or substituents (e.g., methyl at position 2).
- Assays :
Data Contradiction Analysis
Q. How to address inconsistent biological activity reports across studies?
- Potential causes : Variability in assay conditions (e.g., serum concentration, cell passage number).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
